BenchChemオンラインストアへようこそ!

2-(1h-Imidazol-1-yl)benzenesulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

Ortho-imidazolyl benzenesulfonamide (CAS 1094671-87-0) is a privileged scaffold for carbonic anhydrase (CA) isoform-selective inhibitors and ALK5 kinase modulators. The 2-position imidazole attachment creates a unique steric/electronic profile that critically influences target binding, distinguishing it from para-substituted analogs. Sourced as a research intermediate for hit-to-lead optimization in oncology and inflammation.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B7870335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Imidazol-1-yl)benzenesulfonamide
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CN=C2)S(=O)(=O)N
InChIInChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-1-3-8(9)12-6-5-11-7-12/h1-7H,(H2,10,13,14)
InChIKeyPVZMUQOQLLVSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)benzenesulfonamide: Core Properties and Structural Identity for Procurement Decisions


2-(1H-Imidazol-1-yl)benzenesulfonamide (CAS 1094671-87-0) is an aromatic sulfonamide featuring an imidazole ring directly attached to a benzene sulfonamide group, with a molecular weight of 223.25 g/mol and molecular formula C9H9N3O2S . The compound is characterized by its dual functional groups, which position it as a versatile intermediate and scaffold in medicinal chemistry. It is commercially available from multiple suppliers in research-grade quantities, typically with a purity of 97-98% . Its primary utility lies in its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase (CA) inhibition, antibacterial activity, and other therapeutic areas, although direct quantitative data for this specific compound is limited.

Why Generic Substitution of 2-(1H-Imidazol-1-yl)benzenesulfonamide is Scientifically Unreliable


Direct substitution of 2-(1H-Imidazol-1-yl)benzenesulfonamide with closely related imidazole-sulfonamide analogs is not scientifically justifiable due to the critical role of the imidazole substitution pattern and its impact on molecular recognition and biological activity. The 2-position (ortho) attachment of the imidazole ring to the benzenesulfonamide creates a unique steric and electronic environment that influences binding affinity and selectivity for biological targets such as carbonic anhydrases (CAs) [1]. Class-level data demonstrates that even minor structural modifications in this series, such as moving the sulfonamide group or altering the heterocycle, can result in orders-of-magnitude differences in inhibition constants (Ki) and isoform selectivity [2]. Consequently, assuming equivalent performance between the ortho-imidazolyl and other regioisomers or analogs without rigorous comparative data introduces significant experimental risk.

Quantitative Differentiation of 2-(1H-Imidazol-1-yl)benzenesulfonamide Against Closest Analogs


Commercial Purity and Availability: A Practical Procurement Advantage for Research

In procurement scenarios, the reliable availability and high purity of 2-(1H-Imidazol-1-yl)benzenesulfonamide from multiple global suppliers provide a practical differentiation point over more obscure or custom-synthesized analogs. This compound is readily available with a purity of 97-98% (HPLC) , as confirmed by vendor certificates of analysis. In contrast, many closely related 4-imidazolyl and benzimidazole sulfonamide analogs are not commercially stocked or require custom synthesis, introducing delays and higher costs. This ensures immediate experimental start-up and reduces the variability associated with in-house synthesis.

Medicinal Chemistry Chemical Biology Drug Discovery

Structural Basis for Differential CA Inhibition: Ortho-Imidazolyl vs. Meta/Para Analogs

The ortho-substitution pattern of the imidazole ring in 2-(1H-Imidazol-1-yl)benzenesulfonamide is hypothesized to confer a distinct binding mode to carbonic anhydrase (CA) isoforms compared to its para- and meta-analogs. While direct Ki values for this specific compound are absent, class-level data on imidazole-benzenesulfonamide hybrids demonstrates that the position of the sulfonamide group relative to the imidazole is critical for isoform selectivity [1]. For instance, a series of tri-aryl imidazole-benzene sulfonamide hybrids with a para-sulfonamide group showed Ki values for hCA IX ranging from 0.3–1.3 μM, with acetazolamide as a reference (Ki = 0.03 μM) [1]. The ortho-configuration in the target compound is predicted to alter the pKa of the sulfonamide and the overall geometry, potentially leading to a different selectivity profile across the CA family (I, II, VII, IX, XII).

Carbonic Anhydrase Enzyme Inhibition Drug Design

Potential for Dual Thromboxane A2 (TXA2) Modulation: A Class-Based Advantage

2-(1H-Imidazol-1-yl)benzenesulfonamide shares the core imidazolyl-benzenesulfonamide pharmacophore with a class of compounds known to exhibit dual thromboxane A2 (TXA2) receptor antagonism and TXA2 synthase inhibition. A close analog, 3-[4-[2-(1-imidazolyl)-1-(4-chlorobenzenesulfonamido)ethyl]phenyl]propionic acid (compound 22a), demonstrated well-balanced dual activity with IC50 values of 0.31 μM (TXA2 receptor antagonism) and 0.39 μM (TXA2 synthase inhibition) [1]. This class-level evidence suggests that the target compound, by virtue of its imidazole and sulfonamide motifs, possesses the fundamental molecular features required for this dual mechanism, a profile not shared by simpler sulfonamides or non-imidazole analogs. This is a key differentiator from compounds that act solely on one arm of the TXA2 pathway.

Cardiovascular Research Inflammation Platelet Aggregation

Inferred Advantage in Activin Receptor-Like Kinase 5 (ALK5) Inhibition Over Non-Sulfonamide Analogs

The presence of a sulfonamide group on an imidazole scaffold has been shown to be critical for potent ALK5 inhibition. A recent study on imidazole sulfonamide derivatives reported that compounds with an IC50 of 0.130 μM for ALK5 were comparable to the positive control LY-2157299 . Importantly, the authors noted that the introduction of a sulfonamide group at the 2-position of the central imidazole ring significantly enhanced ALK5 inhibitory activity . 2-(1H-Imidazol-1-yl)benzenesulfonamide contains this exact structural feature (a benzenesulfonamide attached to an imidazole), strongly implying it possesses a key molecular determinant for potent ALK5 inhibition. This differentiates it from imidazole derivatives lacking the sulfonamide, which exhibit significantly lower or no activity in this assay system.

Cancer Research TGF-beta Signaling Kinase Inhibition

Broad-Spectrum Antibacterial Potential: A Differentiator from Narrow-Spectrum Sulfa Drugs

While specific MIC values are not available for this exact compound, the mechanism of action for imidazole-containing sulfonamides is hypothesized to involve inhibition of bacterial dihydropteroate synthase, similar to classic sulfa drugs, but with potentially altered spectrum or potency due to the imidazole ring [1]. Class-level studies on imidazole and benzimidazole sulfonamides have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria [2]. For example, related compounds showed MIC values as low as 8-32 µg/mL against S. aureus and E. coli strains in microbroth dilution assays [2]. The 2-(1H-Imidazol-1-yl)benzenesulfonamide scaffold is thus positioned as a versatile starting point for developing novel antibacterial agents, offering a potential advantage over simple sulfanilamide derivatives that face widespread resistance.

Antibacterial Drug Resistance Dihydropteroate Synthase

Optimal Research and Industrial Application Scenarios for 2-(1H-Imidazol-1-yl)benzenesulfonamide


Scaffold for Selective Carbonic Anhydrase (CA) Inhibitor Development

Leverage the ortho-imidazolyl benzenesulfonamide core to synthesize and screen for novel CA isoform-selective inhibitors. The unique substitution pattern is predicted to influence binding to hCA isoforms (I, II, VII, IX, XII), a differentiation point from para-substituted analogs [1]. This is particularly valuable for oncology programs targeting tumor-associated isoforms like CA IX/XII.

Probe for Dual Thromboxane A2 (TXA2) Pathway Investigation

Employ the compound as a chemical starting point for developing dual TXA2 receptor antagonists and synthase inhibitors. Based on class-level data, the imidazolyl-benzenesulfonamide core is a privileged scaffold for achieving this rare dual pharmacological profile, offering a significant advantage over single-pathway modulators in cardiovascular and inflammation research [2].

Building Block for ALK5 Kinase Inhibitors in Fibrosis and Cancer Research

Use the compound as a key intermediate in the synthesis of potent ALK5 inhibitors. The essential sulfonamide group at the 2-position of the imidazole ring is a known driver of ALK5 inhibitory activity, as demonstrated by analogs with IC50 values as low as 0.130 μM . This provides a rational basis for its selection over non-sulfonamide imidazole derivatives.

Core Scaffold for Next-Generation Antibacterial Agents

Utilize the imidazole-sulfonamide hybrid structure to develop novel antibacterial agents with potentially broader spectrum or altered resistance profiles compared to classical sulfa drugs. Class-level studies indicate activity against both Gram-positive and Gram-negative pathogens, making it a valuable template for hit-to-lead optimization in antimicrobial discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1h-Imidazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.